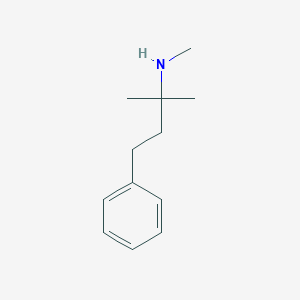

Methyl(2-methyl-4-phenylbutan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(2-methyl-4-phenylbutan-2-yl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a methyl group, a phenyl group, and a butyl chain, making it a tertiary amine due to the three organic substituents attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reductive Amination: One common method for synthesizing Methyl(2-methyl-4-phenylbutan-2-yl)amine is through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, 2-methyl-4-phenylbutan-2-one can be reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Methylation: Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl(2-methyl-4-phenylbutan-2-yl)amine can undergo oxidation reactions, typically forming corresponding oxides or imines.

Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl(2-methyl-4-phenylbutan-2-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex amines and other nitrogen-containing compounds.

Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl(2-methyl-4-phenylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Methylamine: A primary amine with a simpler structure.

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.

Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

Methyl(2-methyl-4-phenylbutan-2-yl)amine is unique due to its complex structure, which includes both a phenyl group and a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler amines. Its tertiary nature also influences its behavior in chemical reactions, making it a valuable compound in various applications .

Biological Activity

Methyl(2-methyl-4-phenylbutan-2-yl)amine, also known as 2-Methyl-4-phenylbutan-2-amine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H17N and a molecular weight of approximately 165.26 g/mol. Its structure features a branched aliphatic chain with a phenyl group, which contributes to its biological activity by enhancing lipophilicity and interaction with biological targets.

Biological Activity

1. Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it exhibits significant activity against enzymes involved in metabolic pathways, which can be pivotal in the treatment of various diseases. For instance, its inhibition of vascular adhesion protein-1 (VAP-1) has implications for inflammatory conditions such as diabetic macular edema.

2. Neurotransmitter Activity

The compound is also noted for its potential effects on neurotransmitter systems. It may influence the release and reuptake of neurotransmitters, which could have applications in treating mood disorders and other neurological conditions .

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties that may help mitigate oxidative stress-related damage in cells. This aspect is particularly relevant in developing therapeutic agents for diseases linked to oxidative stress .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides and amines to form the desired amine structure.

- Reduction Reactions : Reducing corresponding ketones or imines to yield the amine product.

- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.

These synthesis pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: VAP-1 Inhibition

A study demonstrated that this compound effectively inhibited VAP-1, leading to decreased leukocyte adhesion and inflammation in animal models of diabetic macular edema. The results suggest a potential therapeutic role in managing inflammatory diseases.

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was shown to modulate neurotransmitter release in neuronal cultures, indicating its potential use in treating mood disorders. The study highlighted its ability to enhance serotonin levels while reducing norepinephrine reuptake .

Case Study 3: Antioxidant Activity

A comparative study assessed the antioxidant capacity of various compounds, including this compound. It exhibited significant DPPH scavenging activity, suggesting its potential as a natural antioxidant agent .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits VAP-1 | Treatment of inflammatory diseases |

| Neurotransmitter Activity | Modulates release and reuptake | Management of mood disorders |

| Antioxidant Properties | Scavenges free radicals | Therapeutic agent for oxidative stress-related conditions |

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,2-dimethyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

InChI Key |

QTQLQFRQDZHMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.